3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl-
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Overview
Description
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- is a silicon-based organic compound It is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- typically involves the reaction of tetramethylsilane with formaldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethylene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperatures.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Production of silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor proteins on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler silicon-based compound used as a reference standard in NMR spectroscopy.
Trimethylsilyl Chloride: Used in organic synthesis for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A silicon-oxygen compound used as a solvent and reagent in organic synthesis.
Uniqueness
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- is unique due to its specific structure, which includes both silicon and oxygen atoms in a heptane framework. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
71616-97-2 |
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Molecular Formula |
C9H22O3Si2 |
Molecular Weight |
234.44 g/mol |
IUPAC Name |
(2-methoxy-1-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H22O3Si2/c1-10-8-9(11-13(2,3)4)12-14(5,6)7/h8H,1-7H3 |
InChI Key |
NKTYTYDRBUHSNO-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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